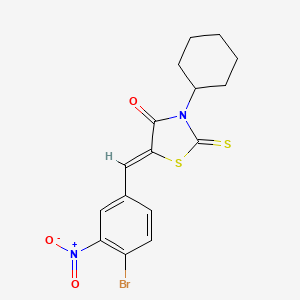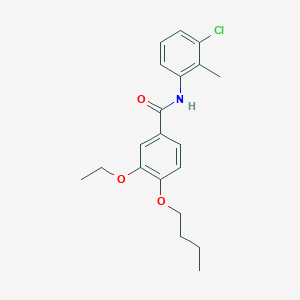![molecular formula C19H24O3 B5132802 2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methoxyphenoxy)butoxy]-1,3-dimethylbenzene is an organic compound with the molecular formula C19H24O3. This compound features a benzene ring substituted with two methyl groups and a butoxy group, which is further connected to a 2-methoxyphenyl group
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenoxy)butoxy]-1,3-dimethylbenzene typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functional group modifications. One common synthetic route includes the following steps:
Benzene Derivative Preparation: : The benzene ring is initially functionalized with methyl groups at the 1 and 3 positions using electrophilic aromatic substitution reactions.
Butoxy Group Addition: : The butoxy group is introduced through a nucleophilic substitution reaction, where a butyl halide reacts with a phenol derivative.
Phenoxy Group Attachment: : The 2-methoxyphenyl group is attached to the butoxy-substituted benzene ring through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
2-[4-(2-Methoxyphenoxy)butoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: : Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions for these reactions include strong oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and various electrophiles/nucleophiles depending on the desired substitution.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: : Potential medicinal applications include its use as a precursor for drug synthesis or as a bioactive molecule in therapeutic research.
Industry: : It may find applications in the development of new materials, coatings, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2-[4-(2-Methoxyphenoxy)butoxy]-1,3-dimethylbenzene exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets or pathways within biological systems. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
. Similar compounds might include other benzene derivatives with different substituents or functional groups. These compounds can be compared based on their chemical properties, reactivity, and applications in various fields.
Properties
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-9-8-10-16(2)19(15)22-14-7-6-13-21-18-12-5-4-11-17(18)20-3/h4-5,8-12H,6-7,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSHNVDZVMCLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
![N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)
![2-(3-CHLOROPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B5132777.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5132813.png)
![1-[(2,3-Dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5132820.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methylpentanamide](/img/structure/B5132827.png)
